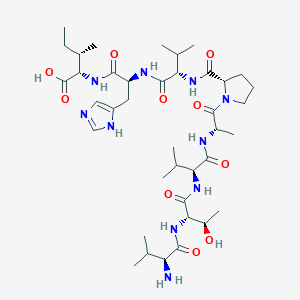

Val-Thr-Val-Ala-Pro-Val-His-Ile

説明

特性

CAS番号 |

184864-51-5 |

|---|---|

分子式 |

C39H66N10O10 |

分子量 |

835.0 g/mol |

IUPAC名 |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C39H66N10O10/c1-11-21(8)30(39(58)59)47-32(51)25(15-24-16-41-17-42-24)44-36(55)29(20(6)7)45-33(52)26-13-12-14-49(26)38(57)22(9)43-35(54)28(19(4)5)46-37(56)31(23(10)50)48-34(53)27(40)18(2)3/h16-23,25-31,50H,11-15,40H2,1-10H3,(H,41,42)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,51)(H,48,53)(H,58,59)/t21-,22-,23+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChIキー |

JYXPJLOJDMGYOB-FWDAARJKSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N |

正規SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |

製品の起源 |

United States |

準備方法

Stepwise Procedure

- Resin Loading: The first amino acid (usually the C-terminal residue, here isoleucine) is covalently attached to a solid support resin such as Wang resin or Rink amide resin.

- Deprotection: The N-terminal protecting group (commonly Fmoc) is removed using a base such as 20% piperidine in DMF.

- Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt and DIPEA) and coupled to the free amine on the resin-bound peptide.

- Washing: After each coupling and deprotection step, the resin is washed to remove excess reagents and byproducts.

- Repetition: Steps of deprotection and coupling are repeated sequentially for each amino acid in the sequence: Val, Thr, Val, Ala, Pro, Val, His, Ile.

- Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups.

- Purification: The crude peptide is precipitated, typically with cold ether or methyl tert-butyl ether (MTBE), then purified by preparative HPLC.

Typical Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin loading | Wang or Rink amide resin, amino acid (1.2 equiv), DIPEA in DCM | Attach first amino acid to resin |

| Deprotection | 20% piperidine in DMF, 3-15 min | Remove Fmoc protecting group |

| Coupling | Fmoc-AA (5 equiv), HBTU/HOBt (5 equiv), DIPEA (10 equiv) in DMF/NMP, 30-40 min | Activate and couple amino acid |

| Washing | DMF, MeOH, DCM | Remove excess reagents |

| Cleavage | TFA with scavengers (e.g., water, TIS), 1-1.5 h | Release peptide from resin |

| Precipitation | Cold MTBE or ether | Isolate crude peptide |

Note: AA = amino acid; DIPEA = N,N-diisopropylethylamine; HBTU = O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt = 1-hydroxybenzotriazole; TIS = triisopropylsilane.

Automation

Automated peptide synthesizers are commonly used to improve reproducibility and throughput. The instrument controls reagent delivery, timing, and washing cycles, enabling efficient synthesis of peptides like Val-Thr-Val-Ala-Pro-Val-His-Ile with high purity.

Research Findings on Peptide Synthesis Protocols

Resin and Coupling Efficiency

- Wang resin and Rink amide resin are preferred for peptides with free acid or amide C-termini, respectively.

- Coupling efficiency is enhanced by using excess activated amino acids and coupling reagents such as HBTU/HOBt.

- Double coupling or extended coupling times may be employed for sterically hindered residues like proline or histidine.

Protecting Groups

- Fmoc is the standard N-terminal protecting group due to its mild removal conditions.

- Side chains of Thr, His, and other residues are protected with acid-labile groups (e.g., tBu for Thr, Trt for His) to prevent side reactions during synthesis.

Cleavage and Purification

- TFA cleavage with scavengers prevents side reactions such as oxidation or alkylation.

- Crude peptides are purified by reverse-phase HPLC to achieve >95% purity, confirmed by analytical HPLC and mass spectrometry.

Data Table: Typical SPPS Parameters for this compound

| Amino Acid | Position | Side Chain Protection | Coupling Time (min) | Notes |

|---|---|---|---|---|

| Ile | 8 (C-term) | None (attached to resin) | N/A | First amino acid loaded |

| His | 7 | Trityl (Trt) | 40 | Sensitive to coupling conditions |

| Val | 6 | None | 30-40 | Standard coupling |

| Pro | 5 | None | 40 | Sterically hindered, may require double coupling |

| Ala | 4 | None | 30 | Standard coupling |

| Val | 3 | None | 30 | Standard coupling |

| Thr | 2 | t-Butyl (tBu) | 40 | Protects hydroxyl group |

| Val | 1 (N-term) | None | 30 | Final coupling before cleavage |

Alternative Preparation Methods

While SPPS is the gold standard, alternative methods include:

- Solution-phase peptide synthesis: Less common for longer peptides due to purification challenges.

- Enzymatic synthesis: Using proteases or ligases to catalyze peptide bond formation, but limited by sequence specificity.

- Chemical ligation: For very long peptides or proteins, segments are synthesized separately and chemically ligated.

These methods are less practical for an octapeptide like this compound compared to SPPS.

Summary of Key Research and Protocols

- The peptide this compound can be efficiently synthesized by Fmoc-based SPPS on solid supports such as Wang or Rink amide resin.

- Standard coupling reagents (HBTU/HOBt) and bases (DIPEA) in DMF/NMP solvents are used.

- Side chain protecting groups are critical to prevent side reactions.

- Cleavage with TFA and scavengers followed by HPLC purification yields high-purity peptide.

- Automated synthesizers enhance reproducibility and scale.

This detailed synthesis approach is supported by extensive literature on peptide synthesis protocols, including automated SPPS methods and resin chemistries, as well as purification and analytical techniques widely accepted in peptide chemistry research.

化学反応の分析

科学研究への応用

化学

ペプチド合成: ペプチド合成技術を研究するためのモデル化合物として使用されます。

触媒作用: 有機反応における触媒としての可能性が調査されています。

生物学

タンパク質工学: タンパク質のフォールディングと安定性を研究するために使用されます。

酵素基質: 生化学的アッセイにおけるさまざまな酵素の基質として機能します。

医学

創薬: さまざまな病気に対する潜在的な治療用ペプチドとして調査されています。

診断: 特定の酵素または抗体を検出するための診断アッセイに使用されます。

産業

バイオテクノロジー: 組換えタンパク質の生産に使用されています。

農業: 作物保護における生物活性ペプチドとしての可能性が調査されています。

科学的研究の応用

Chemistry

Peptide Synthesis: Used as a model compound to study peptide synthesis techniques.

Catalysis: Investigated for its potential as a catalyst in organic reactions.

Biology

Protein Engineering: Used to study protein folding and stability.

Enzyme Substrates: Serves as a substrate for various enzymes in biochemical assays.

Medicine

Drug Development: Explored as a potential therapeutic peptide for various diseases.

Diagnostics: Used in diagnostic assays to detect specific enzymes or antibodies.

Industry

Biotechnology: Employed in the production of recombinant proteins.

Agriculture: Investigated for its potential as a bioactive peptide in crop protection.

作用機序

類似化合物の比較

類似化合物

Val-Thr-Val-Ala-Pro-Val-His-Leu: イソロイシンではなくロイシンを含む類似の配列。

Val-Thr-Val-Ala-Pro-Val-His-Val: イソロイシンではなくバリンを含む類似の配列。

Val-Thr-Val-Ala-Pro-Val-His-Gly: イソロイシンではなくグリシンを含む類似の配列。

独自性

“this compound”は、その特定の配列によりユニークであり、これは異なる生物学的特性を付与する可能性があります。C末端でのイソロイシンの存在は、ペプチドの安定性、フォールディング、および生物学的標的との相互作用に影響を与える可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Functional and Structural Analogues

The following peptides share partial sequence homology or functional overlap with Val-Thr-Val-Ala-Pro-Val-His-Ile:

Pharmacological Potential

- ACE Inhibition :

- Ion Transport: Valinomycin’s K⁺ transport mechanism contrasts with this compound’s structure, but both highlight the role of Val in modulating biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。